molecular formula C15H21N3O4 B2938350 Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1421475-96-8

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2938350
CAS RN: 1421475-96-8
M. Wt: 307.35
InChI Key: ARKZMCIJAGNUEF-UHFFFAOYSA-N
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Description

“Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate” is a chemical compound. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of isoxazole derivatives, including “this compound”, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis of novel compounds related to Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate. For instance, Galenko et al. (2015) described the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction, showcasing the methodology for introducing substituents to nitrogen-containing heterocycles, which could include derivatives similar to the requested compound (Galenko et al., 2015).
  • Matulevičiūtė et al. (2021) developed and characterized novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, indicating the versatility of piperidine derivatives in synthesizing heterocyclic amino acids for potential pharmaceutical applications (Matulevičiūtė et al., 2021).

Biological Evaluation and Potential Therapeutic Applications

  • Compounds related to this compound have been evaluated for various biological activities. Kumar et al. (2008) described the atom economic, stereoselective synthesis of spiro-piperidin-4-ones, evaluating their activity against Mycobacterium tuberculosis, highlighting the potential of piperidine derivatives in developing new antimycobacterial agents (Kumar et al., 2008).
  • Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrating the utility of piperidine derivatives in noninvasively imaging neuroinflammation and potentially aiding in the diagnosis and monitoring of neuropsychiatric disorders (Horti et al., 2019).

Chemical Properties and Interactions

  • The chemical properties and interactions of compounds like this compound have been explored to understand their mechanism of action or to improve their synthetic methodologies. Renzulli et al. (2011) discussed the disposition and metabolism of a novel orexin receptor antagonist, illustrating the metabolic pathways and potential for modification in compounds with similar structural motifs (Renzulli et al., 2011).

properties

IUPAC Name

methyl 4-[[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-21-15(20)18-6-4-10(5-7-18)9-16-14(19)12-8-13(22-17-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZMCIJAGNUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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